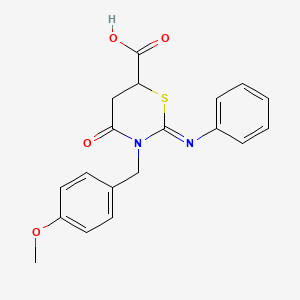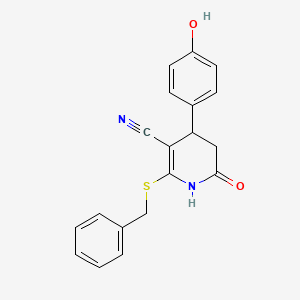![molecular formula C17H19FN2O5 B4969614 methyl N-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate](/img/structure/B4969614.png)
methyl N-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate, also known as Fmoc-L-Val-OH, is a commonly used compound in scientific research. It is a derivative of the amino acid valine and is used in the synthesis of peptides and proteins.
Wirkmechanismus
Methyl N-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinateH does not have a specific mechanism of action as it is used as a building block for the synthesis of peptides and proteins. However, the peptide or protein that is synthesized using methyl N-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinateH may have a specific mechanism of action depending on its sequence and structure.
Biochemical and Physiological Effects
methyl N-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinateH does not have any biochemical or physiological effects as it is not used as a drug or therapeutic agent. However, the peptide or protein that is synthesized using methyl N-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinateH may have biochemical and physiological effects depending on its sequence and structure.
Vorteile Und Einschränkungen Für Laborexperimente
The use of methyl N-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinateH in SPPS has several advantages. It is a readily available building block and is relatively inexpensive. It is also stable under the conditions used in SPPS, which allows for the synthesis of longer peptides and proteins. However, the use of methyl N-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinateH also has some limitations. It is not compatible with certain amino acids, such as cysteine and histidine, which require special protection schemes. It also requires the use of toxic reagents, such as TFA, which can be hazardous if not handled properly.
Zukünftige Richtungen
There are several future directions for the use of methyl N-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinateH in scientific research. One direction is the development of new protecting groups that are more stable and compatible with a wider range of amino acids. Another direction is the development of new methods for peptide and protein synthesis that do not require the use of toxic reagents. Additionally, the use of methyl N-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinateH in the synthesis of bioactive peptides and proteins for therapeutic applications is an area of active research.
Synthesemethoden
The synthesis of methyl N-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinateH is a multi-step process that involves the use of various reagents and solvents. The first step is the protection of the amino group of L-valine with a tert-butyloxycarbonyl (Boc) group. This is followed by the protection of the carboxyl group with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The methyl N-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinateH is then obtained by deprotection of the Boc group using trifluoroacetic acid (TFA).
Wissenschaftliche Forschungsanwendungen
Methyl N-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinateH is widely used in scientific research as a building block for the synthesis of peptides and proteins. It is commonly used in solid-phase peptide synthesis (SPPS) and is used to introduce the valine amino acid into the peptide sequence. The Fmoc protecting group is removed using a base, such as piperidine, to allow for the addition of the next amino acid in the sequence.
Eigenschaften
IUPAC Name |
methyl (2S)-2-[[2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carbonyl]amino]-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O5/c1-10(2)15(17(22)23-3)20-16(21)13-8-25-14(19-13)9-24-12-6-4-5-11(18)7-12/h4-8,10,15H,9H2,1-3H3,(H,20,21)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAQNWMVUHHAMG-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=COC(=N1)COC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=COC(=N1)COC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B4969554.png)

![2,2,3,3-tetrafluoropropyl 4-[(2-methylphenyl)amino]-4-oxo-2-butenoate](/img/structure/B4969580.png)
![methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4969586.png)
![4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1-piperazinecarbaldehyde](/img/structure/B4969594.png)
![N-(2-furylmethyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4969601.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B4969608.png)
![5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B4969612.png)
![3-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B4969620.png)
![ethyl 4-(3-methoxybenzyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4969622.png)
![3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4969629.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4969644.png)
